

Application Notes and Protocols for ZK756326 Dihydrochloride in In Vitro Studies

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Compound of Interest		
Compound Name:	ZK756326 dihydrochloride	
Cat. No.:	B2578722	Get Quote

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Introduction

ZK756326 dihydrochloride is a potent and selective non-peptide agonist for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, and its natural ligand is CCL1 (I-309). The activation of CCR8 is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. These application notes provide detailed protocols for utilizing **ZK756326 dihydrochloride** in a range of in vitro cell-based assays to characterize its activity and explore the function of CCR8.

Physicochemical Properties and Storage

Property	Value
Molecular Formula	C21H28N2O3 · 2HCl
Molecular Weight	429.38 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and water
Storage	Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C.



Quantitative Data Summary

The following table summarizes the reported in vitro activity of ZK756326.

Assay	Cell Line	Parameter	Value
CCR8 Ligand Binding Assay	Cells expressing human CCR8	IC50 (vs. I-309/CCL1)	1.8 μM[1]
Calcium Mobilization Assay	HEK293T cells expressing human CCR8	Agonist Activity	Full agonist, dose- dependent increase in intracellular calcium[2]
Extracellular Acidification	Cells expressing human CCR8	Agonist Activity	Stimulates extracellular acidification[1]
Chemotaxis Assay	L1.2 or 4DE4 cells expressing CCR8	Agonist Activity	Induces chemotaxis

Experimental Protocols CCR8 Competitive Binding Assay

This protocol is designed to determine the binding affinity of **ZK756326 dihydrochloride** to the human CCR8 receptor by measuring its ability to compete with a labeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

Materials:

- Cell Line: L1.2 or 4DE4 cells stably expressing human CCR8.[1]
- Test Compound: ZK756326 dihydrochloride.
- Labeled Ligand: 125 I-labeled CCL1.
- Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
- Wash Buffer: Assay Buffer with 0.5 M NaCl.



- 96-well filter plates.
- Scintillation counter.

Protocol:

- Prepare a stock solution of ZK756326 dihydrochloride in DMSO.
- Perform serial dilutions of ZK756326 dihydrochloride in Assay Buffer to achieve a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
- Harvest CCR8-expressing cells and resuspend in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.
- In a 96-well filter plate, add 50 μL of the cell suspension to each well.
- Add 25 μL of the ZK756326 dihydrochloride dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.
- Add 25 μL of ¹²⁵I-CCL1 (at a final concentration close to its Kd) to all wells.
- Incubate the plate for 2-3 hours at 4°C with gentle agitation.
- Wash the cells twice with ice-cold Wash Buffer by vacuum filtration.
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Plot the percentage of specific binding against the log concentration of ZK756326
 dihydrochloride and determine the IC₅₀ value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **ZK756326 dihydrochloride** to induce an increase in intracellular calcium concentration in cells expressing CCR8, confirming its agonist activity.

Materials:

Cell Line: HEK293T cells transiently or stably expressing human CCR8.[2]



- Test Compound: ZK756326 dihydrochloride.
- Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
- Black-walled, clear-bottom 96- or 384-well plates.
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Protocol:

- Seed HEK293T-CCR8 cells into the microplates and allow them to adhere overnight.
- Prepare a stock solution of ZK756326 dihydrochloride in DMSO.
- Prepare serial dilutions of ZK756326 dihydrochloride in Assay Buffer (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
- Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
- After loading, wash the cells gently with Assay Buffer.
- Place the plate in the fluorescence plate reader and monitor the baseline fluorescence.
- Add the ZK756326 dihydrochloride dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
- Analyze the data by measuring the peak fluorescence response over baseline. Plot the
 response against the log concentration of ZK756326 dihydrochloride to determine the EC50
 value.

Chemotaxis Assay

This assay assesses the ability of **ZK756326 dihydrochloride** to induce directed migration of CCR8-expressing cells.

Materials:



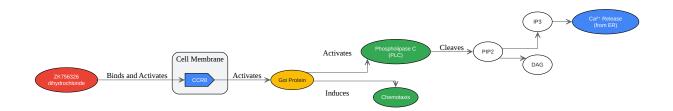
- Cell Line: L1.2 or 4DE4 cells stably expressing human CCR8, or primary T cells.[1]
- Test Compound: ZK756326 dihydrochloride.
- Chemotaxis Chambers: Transwell® inserts (5 μm pore size for lymphocytes).
- Assay Medium: RPMI 1640 with 0.1% BSA.
- Cell viability/quantification reagent (e.g., Calcein AM).

Protocol:

- Prepare serial dilutions of **ZK756326 dihydrochloride** in Assay Medium (e.g., 10^{-10} M to 10^{-5} M).
- Add the ZK756326 dihydrochloride dilutions or control medium to the lower wells of the chemotaxis plate.
- Harvest CCR8-expressing cells, wash, and resuspend in Assay Medium at a concentration of $1-2 \times 10^6$ cells/mL.
- Add the cell suspension to the upper chamber of the Transwell® inserts.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- After incubation, remove the inserts.
- Quantify the number of cells that have migrated to the lower chamber using a cell
 quantification method. For example, lyse the cells in the lower chamber and measure
 fluorescence after adding a DNA-intercalating dye.
- Plot the number of migrated cells against the log concentration of ZK756326 dihydrochloride.

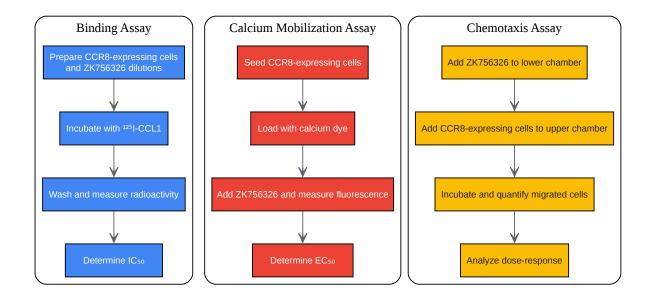
Signaling Pathway and Experimental Workflows





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Caption: CCR8 signaling pathway activated by ZK756326 dihydrochloride.



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Caption: General workflow for key in vitro assays with **ZK756326 dihydrochloride**.



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References

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